2,3-Dichloro-4-fluorobenzyl bromide
Overview
Description
2,3-Dichloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4BrCl2F. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is typically a white to light yellow crystalline solid and is soluble in organic solvents like ether and alcohol but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-4-fluorobenzyl bromide can be synthesized through the bromination of 2,3-dichloro-4-fluorotoluene. The process involves dissolving 2,3-dichloro-4-fluorotoluene in an appropriate organic solvent and adding a brominating agent, such as bromine or N-bromosuccinimide (NBS). The reaction mixture is then stirred and heated to facilitate the bromination reaction. After completion, the mixture is cooled, and the product is isolated through crystallization or purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used. These reactions often require acidic conditions and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
2,3-Dichloro-4-fluorobenzyl bromide is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Environmental Science: The compound is used in the study of pollutant degradation and the development of remediation technologies.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-fluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new covalent bonds. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products. The specific molecular targets and pathways depend on the nature of the nucleophile or electrophile involved in the reaction .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-6-fluorobenzyl bromide: Similar structure but with the fluorine atom at a different position.
2,4-Difluorobenzyl bromide: Contains two fluorine atoms instead of one.
2,3-Difluorobenzyl bromide: Contains two fluorine atoms and no chlorine atoms.
Uniqueness
2,3-Dichloro-4-fluorobenzyl bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in the synthesis of specialized compounds with distinct properties .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-dichloro-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSCSHDPHBEIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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